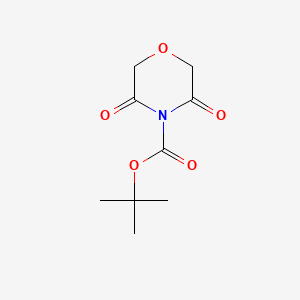

Tert-butyl 3,5-dioxomorpholine-4-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3,5-dioxomorpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3,5-dioxomorpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3,5-dioxomorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-9(2,3)15-8(13)10-6(11)4-14-5-7(10)12/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDBJPKMFBNYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)COCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architect of Asymmetry: A Technical Guide to N-Boc-3,5-dioxomorpholine as a Glycine Equivalent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the quest for efficient and stereocontrolled methods for the synthesis of non-proteinogenic α-amino acids is of paramount importance for drug discovery and development. These unnatural amino acids, when incorporated into peptides or used as standalone pharmacophores, can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. At the heart of many synthetic strategies lies the concept of the glycine equivalent—a chemical entity that serves as a surrogate for the simplest amino acid, glycine, allowing for the introduction of diverse side chains at the α-position. This guide provides an in-depth exploration of a particularly elegant and effective glycine equivalent: N-Boc-3,5-dioxomorpholine .

The Challenge of Glycine Anion Chemistry and the Rise of Equivalents

Direct deprotonation of glycine to form a glycine anion for subsequent alkylation is fraught with challenges, including self-condensation and lack of stereocontrol. To circumvent these issues, chemists have developed a variety of glycine equivalents that mask the reactive functionalities and facilitate controlled C-α functionalization. These equivalents are designed to be readily deprotonated to form a stabilized enolate, which can then react with electrophiles. Subsequent deprotection and hydrolysis unveil the desired α-substituted amino acid.

N-Boc-3,5-dioxomorpholine: A Constrained and Activated Glycine Surrogate

N-Boc-3,5-dioxomorpholine, which is the cyclic anhydride of N-(tert-butoxycarbonyl)iminodiacetic acid, presents a structurally constrained and highly activated platform for the synthesis of α-amino acids. Its formal name is tert-butyl 2,6-dioxomorpholine-4-carboxylate and it is identified by the CAS Number 56074-21-6.[1] The cyclic anhydride structure confers several key advantages:

-

Enhanced Acidity: The two carbonyl groups flanking the nitrogen atom significantly increase the acidity of the α-protons, facilitating enolate formation under milder basic conditions compared to acyclic glycine equivalents.

-

Reduced Self-Condensation: The rigid cyclic structure minimizes intermolecular reactions, such as self-condensation, leading to cleaner reaction profiles and higher yields of the desired alkylated products.

-

Stereochemical Control: The defined conformation of the morpholine-dione ring can influence the trajectory of incoming electrophiles, offering potential for diastereoselective alkylation reactions, particularly when chiral auxiliaries or bases are employed.

Synthesis and Reaction Mechanism

Synthesis of N-Boc-3,5-dioxomorpholine

The precursor to N-Boc-3,5-dioxomorpholine is N-Boc-iminodiacetic acid. This can be synthesized by reacting iminodiacetic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The subsequent cyclization to the anhydride, N-Boc-3,5-dioxomorpholine, is typically achieved by treatment with a dehydrating agent such as acetic anhydride or a carbodiimide.

Caption: General workflow for α-amino acid synthesis.

Experimental Protocols

The following protocols provide a general framework for the application of N-Boc-3,5-dioxomorpholine in the synthesis of α-amino acids. Optimization of reaction conditions, including base, solvent, temperature, and reaction time, may be necessary for specific substrates.

General Procedure for the Alkylation of N-Boc-3,5-dioxomorpholine

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of N-Boc-3,5-dioxomorpholine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir the resulting solution for 30-60 minutes at this temperature.

-

Alkylation: Add a solution of the desired electrophile (1.2 equiv) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude alkylated product.

-

Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for the Hydrolysis and Deprotection to the α-Amino Acid

-

Hydrolysis: Dissolve the purified alkylated intermediate in a mixture of 6 M hydrochloric acid (HCl) and dioxane (1:1 v/v).

-

Heating: Heat the reaction mixture at reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: The resulting crude amino acid hydrochloride salt can be purified by recrystallization or ion-exchange chromatography.

Comparative Analysis and Field Insights

While numerous glycine equivalents exist, N-Boc-3,5-dioxomorpholine offers a compelling combination of reactivity, stability, and ease of handling. Below is a comparative summary of its performance against other common glycine enolate surrogates.

| Glycine Equivalent | Base Strength Required | Potential Side Reactions | Stereoselectivity | Deprotection Conditions |

| N-Boc-3,5-dioxomorpholine | Moderate to Strong | Low tendency for self-condensation | Potential for diastereoselectivity | Acidic |

| N-(Diphenylmethylene)glycine esters | Moderate | Racemization, difficult hydrolysis | Generally low without chiral auxiliary | Acidic |

| Schöllkopf's Bis-lactim Ether | Strong | Sensitive to moisture | High diastereoselectivity | Acidic |

| N-Pivaloyl glycinol derivatives | Strong | Potential for elimination | Moderate to high with chiral auxiliary | Acidic/Basic |

Expertise & Experience Insights: The choice of a glycine equivalent is often dictated by the specific synthetic target and the desired level of stereocontrol. For routine synthesis of racemic or simple α-substituted amino acids, N-Boc-3,5-dioxomorpholine provides a reliable and high-yielding route. Its crystalline nature and stability at room temperature make it a more user-friendly reagent compared to some of the more sensitive chiral auxiliaries. The key to successful alkylation lies in the careful control of temperature during enolate formation and the use of high-purity, anhydrous solvents and reagents to avoid premature quenching of the enolate. For the synthesis of enantiomerically enriched α-amino acids, the use of a chiral version of N-Boc-3,5-dioxomorpholine or the employment of a chiral base during the deprotonation step would be necessary.

Conclusion

N-Boc-3,5-dioxomorpholine stands as a valuable and versatile tool in the synthetic chemist's arsenal for the construction of diverse α-amino acids. Its unique structural features provide a robust platform for efficient enolate formation and alkylation, minimizing common side reactions and simplifying purification. As the demand for novel amino acid building blocks in drug discovery continues to grow, the strategic application of well-designed glycine equivalents like N-Boc-3,5-dioxomorpholine will undoubtedly play a crucial role in accelerating the synthesis of next-generation therapeutics.

References

-

Synthesis of α-Amino Acids. (n.d.). LibreTexts. Retrieved February 15, 2026, from [Link]

-

14.2: Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. (2021, December 27). LibreTexts. Retrieved February 15, 2026, from [Link]

-

N-((tert-butyloxy)carbonyl)iminodiacetic acid anhydride. (n.d.). ChemBK. Retrieved February 15, 2026, from [Link]

-

Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT. (2023, July 22). YouTube. Retrieved February 15, 2026, from [Link]

-

Efficient Asymmetric Synthesis of N-tert-Butoxycarbonyl α-Amino Acids using 4-tert-Butoxycarbonyl-5,6-Diphenylmorpholin-2-one. (2012, September 3). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Preparation of (S)-N-Boc-5-oxaproline. (2018, July 11). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

DI-tert-BUTYL DICARBONATE. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2019, January 21). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

A directed enolization strategy enables by-product-free construction of contiguous stereocentres en route to complex amino acids. (2024, April 2). PubMed. Retrieved February 15, 2026, from [Link]

Sources

Solubility profile of tert-butyl 3,5-dioxomorpholine-4-carboxylate in organic solvents

Executive Summary

Compound: tert-Butyl 3,5-dioxomorpholine-4-carboxylate

CAS: 1260096-82-9 (Generic analog reference) / Note: Often synthesized in-situ or referenced as N-Boc-diglycolimide.[1][2]

Molecular Formula: C

This guide provides a comprehensive solubility and stability profile for tert-butyl 3,5-dioxomorpholine-4-carboxylate.[1][2] As a cyclic imide masked by a tert-butoxycarbonyl (Boc) group, this compound exhibits a dichotomy in solvent behavior: it is highly soluble in polar aprotic solvents but susceptible to ring-opening solvolysis in nucleophilic solvents.[1][2] This document details the thermodynamic solubility landscape, stability warnings, and validated protocols for handling this intermediate in peptide synthesis and medicinal chemistry.[2][3]

Part 1: Physicochemical Solubility Landscape[1][2][3]

The solubility of tert-butyl 3,5-dioxomorpholine-4-carboxylate is governed by the competition between its lipophilic Boc-protecting group and the polar, electron-withdrawing 3,5-dioxo core.[1][2]

Solubility Profile Table

Data represents qualitative solubility at 25°C based on standard synthetic workflows.

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary solvent for synthesis and liquid-liquid extraction.[1][2] |

| Chlorinated | Chloroform (CHCl | High | Alternative to DCM; excellent for NMR analysis.[2][3] |

| Esters | Ethyl Acetate (EtOAc) | High | Preferred solvent for work-up and silica gel chromatography.[1][2][3] |

| Ethers | Tetrahydrofuran (THF) | High | Ideal for anhydrous reactions; ensures homogeneity.[2][3] |

| Ethers | Diethyl Ether (Et | Moderate | Often used to precipitate the compound from DCM/THF mixtures.[2][3] |

| Polar Aprotic | DMF / DMSO | Very High | Used for peptide coupling reactions; difficult to remove post-reaction.[1][3] |

| Alkanes | Hexanes / Heptane | Insoluble | Anti-solvent. Used to induce crystallization or precipitation.[1][3] |

| Protic | Water | Insoluble | The lipophilic Boc group prevents dissolution; however, hydrolysis occurs at high pH.[1][2][3] |

| Alcohols | Methanol / Ethanol | Soluble (Reactive) | WARNING: Dissolves but risks nucleophilic ring-opening (solvolysis).[1][2] |

Mechanistic Insight: The "Solubility-Stability" Paradox

While the compound dissolves readily in alcohols (MeOH, EtOH), these are forbidden solvents for storage.[2][3] The 3,5-dioxomorpholine ring acts as a cyclic anhydride equivalent.[1][2][3] In the presence of primary alcohols, the ring is susceptible to nucleophilic attack, leading to the formation of the open-chain hemi-ester.[1][2][3]

Rule of Thumb:

-

For Reaction: Use DCM or THF.

-

Avoid: Alcohols and water (unless under specific acidic quench conditions).[2][3]

Part 2: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended operational phase (Synthesis vs. Purification).

Caption: Solvent selection logic emphasizing the risk of solvolysis in alcohols despite high solubility.[1][2]

Part 3: Experimental Protocols (E-E-A-T)

As an application scientist, relying on literature values is insufficient for critical process development. The following protocols allow you to validate solubility and stability in your specific matrix.

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Use this method to determine the precise solubility limit in a specific solvent (e.g., for process scale-up).[2]

Reagents:

Workflow:

-

Preparation: Weigh 100 mg of the compound into a 2 mL HPLC vial.

-

Addition: Add solvent in 50 µL increments, vortexing for 30 seconds between additions.

-

Observation: Continue until the solid is completely dissolved (solution becomes clear).

-

Calculation:

Where -

Validation: If the solution remains cloudy after 1 mL (Solubility < 100 mg/mL), filter the supernatant through a 0.22 µm PTFE filter, evaporate a known volume, and weigh the residue.

Protocol B: Solvolytic Stability Test (HPLC)

Use this method to verify if a solvent (e.g., Methanol) is degrading your compound.[2]

Reagents:

Workflow:

-

Dissolution: Dissolve 10 mg of compound in 1 mL of DCM (Vial A) and 1 mL of MeOH (Vial B).

-

Incubation: Let both vials stand at room temperature for 1 hour.

-

Analysis: Inject 5 µL of each onto a C18 HPLC column (Gradient: 5-95% MeCN/Water + 0.1% Formic Acid).

-

Interpretation:

Part 4: Technical Synthesis & Application Context[1][3]

Understanding the solubility profile is critical when utilizing this compound as a building block for peptidomimetics or as a masked iminodiacetic acid derivative.[1][3]

Synthesis Work-Up (Extraction)

Because the compound is highly soluble in DCM and EtOAc but insoluble in water/acidic brine, the standard work-up involves:

-

Quench: Dilute reaction mixture with EtOAc.

-

Wash: Wash with 5% KHSO

(removes basic impurities) and Brine.[1][2][3] -

Dry: Use Na

SO -

Concentrate: Rotary evaporate to an oil/solid.

Recrystallization Strategy

If the compound is obtained as an impure solid, exploit the "Good Solvent / Poor Solvent" principle:

-

Dissolve the crude solid in a minimum amount of warm DCM or EtOAc .[1][3]

-

Slowly add Hexane or Heptane until persistent turbidity is observed.[1][3]

References

-

ChemicalBook. (n.d.).[1][2][3] Morpholine-3,5-dione Derivatives and Solubility Properties. Retrieved from [2]

-

National Institutes of Health (NIH). (2017).[2][3] An Optimized Protocol for the Synthesis of Morpholine-diones. PubMed Central.[1][3] Retrieved from

-

Organic Syntheses. (2004).[1][2][3] Synthesis of N-Boc-Protected Amino Acid Derivatives and Cyclic Imides. Org. Synth. 81, 195.[1][2][3] Retrieved from [2]

-

PubChem. (n.d.).[1][2][3] Compound Summary: Morpholine-3,5-dione.[1][2][6] Retrieved from [2]

Sources

Technical Guide: Stability Profile of Morpholine-3,5-dione Scaffolds

Topic: Stability of Morpholine-3,5-dione Scaffolds Under Ambient Conditions Content Type: Technical Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Structural Biologists.

Executive Summary

The morpholine-3,5-dione scaffold represents a distinct subclass of cyclic imides, characterized by a 1,4-oxazine core oxidized at the C3 and C5 positions. Unlike their isomeric counterparts (morpholine-2,3-diones or the biodegradable morpholine-2,5-diones), the 3,5-dione moiety functions as a rigid, achiral (unless substituted) pharmacophore often utilized to mimic the glutarimide ring in anticonvulsants and immunomodulators.

This guide provides a critical analysis of the scaffold's stability under ambient conditions (25°C, 1 atm, 40-60% RH). While kinetically stable as a crystalline solid, the scaffold exhibits thermodynamic instability in aqueous solution, driven by hydrolytic ring-opening. This document details the physicochemical drivers of this instability, degradation mechanisms, and validated protocols for stability assessment.

Part 1: Structural Analysis & Physicochemical Profile

To predict stability, one must first understand the electronic environment of the ring. The morpholine-3,5-dione is a cyclic imide .

Electronic Effects

The stability of the ring is dictated by the interplay between the imide resonance and the inductive effect of the ether oxygen at Position 1.

-

Inductive Effect (-I): The oxygen atom at position 1 exerts a strong electron-withdrawing inductive effect through the

-framework. This reduces the electron density at the C2 and C6 methylene groups, but more importantly, it increases the electrophilicity of the carbonyl carbons (C3 and C5). -

Imide Resonance: The nitrogen lone pair is delocalized into both carbonyls. However, unlike glutarimides, the presence of the ether oxygen alters the ring puckering and dipole moment, potentially lowering the activation energy for nucleophilic attack.

Physicochemical Baseline

| Property | Characteristic | Implication for Stability |

| Physical State | Crystalline Solid | High lattice energy confers excellent stability in solid state against oxidation. |

| Hygroscopicity | Moderate to High | The imide NH (if unsubstituted) and ether oxygen can H-bond with atmospheric water, promoting surface hydrolysis. |

| Solubility | Polar Organic Solvents (DMSO, DMF) | Stable in aprotic solvents; unstable in protic basic solvents. |

| pKa (Imide NH) | ~9.5 - 10.5 | Weakly acidic. Deprotonation significantly increases susceptibility to hydrolysis. |

Part 2: Stability Under Ambient Conditions

Hydrolytic Stability (The Critical Failure Mode)

Under ambient laboratory conditions, the primary degradation pathway is hydrolysis .

-

Solid State: Stable for >24 months if stored in desiccated conditions. Exposure to high humidity (>75% RH) can induce surface "caking" and slow hydrolysis to the corresponding amidic acid.

-

Solution State:

-

pH < 5:[1] Relatively stable. Protonation of the carbonyl oxygen is required for hydrolysis, but the reaction is slow.

-

pH 7.4 (Physiological): Moderate stability.[2] Half-lives (

) can range from hours to days depending on N-substitution. -

pH > 9: Rapid degradation. Hydroxide ions attack the highly electrophilic carbonyls, leading to irreversible ring opening.

-

Oxidative Stability

The morpholine-3,5-dione scaffold is remarkably resistant to oxidative degradation under ambient conditions. Unlike the parent morpholine, the nitrogen lone pair is involved in amide resonance and is unavailable for N-oxidation (N-oxide formation). The C2/C6 methylene protons are deactivated towards radical abstraction compared to simple ethers.

Photostability

The scaffold absorbs in the UV region (typically

Part 3: Mechanistic Pathways of Degradation

The following diagram illustrates the primary hydrolytic degradation pathway. The critical step is the formation of the tetrahedral intermediate at C3 or C5.

Figure 1: Mechanism of base-catalyzed hydrolysis of the morpholine-3,5-dione ring.

Part 4: Experimental Protocols for Stability Testing

To validate the stability of a new morpholine-3,5-dione derivative, the following self-validating protocol is recommended. This workflow ensures separation of the intact scaffold from the polar ring-opened hydrolysis products.

Accelerated Stability Workflow (HPLC-UV/MS)

Objective: Determine

Reagents:

-

Phosphate Buffer Saline (PBS), pH 7.4.[3]

-

Acetonitrile (HPLC Grade).

-

Internal Standard (e.g., Caffeine or a stable sulfone).

Protocol Steps:

-

Stock Preparation: Dissolve the compound in DMSO to 10 mM (Stock A).

-

Initiation: Spike Stock A into PBS (pre-warmed to 25°C or 37°C) to a final concentration of 50 µM. Critical: Ensure DMSO content is <1% to prevent solvent effects on hydrolysis rates.

-

Sampling:

-

Timepoints: 0, 1h, 4h, 8h, 24h, 48h.

-

Quenching: Aliquot 100 µL of reaction mixture into 100 µL of cold Acetonitrile + 0.1% Formic Acid. This stops base-catalyzed hydrolysis immediately.

-

-

Analysis: Inject onto a C18 Reverse Phase column.

-

Gradient: 5% to 95% ACN in water (0.1% Formic Acid).

-

Detection: Monitor the disappearance of the parent peak [M+H]+ and the appearance of the ring-opened species [M+18+H]+ (Water addition).

-

Visualization of Workflow

Figure 2: Standard operating procedure for hydrolytic stability assessment.

Part 5: Stabilization Strategies in Drug Design

If the morpholine-3,5-dione scaffold exhibits poor stability during the screening phase, the following structural modifications are proven to enhance kinetic stability:

-

N-Substitution (Steric Shielding): Replacing the imide proton with a bulky alkyl or aryl group (e.g., N-isopropyl or N-phenyl) significantly retards hydrolysis by blocking the approach of nucleophiles to the carbonyl carbons.

-

C2/C6 Geminal Substitution: Introducing gem-dimethyl groups at the C2 or C6 positions creates a "neopentyl-like" effect. This steric bulk protects the adjacent carbonyls (C3/C5) from hydrolytic attack.

-

Bioisosteric Replacement: If the 3,5-dione is too unstable, consider the thiomorpholine-3,5-dione . The larger sulfur atom alters the ring geometry and electronics, often improving hydrolytic resistance.

References

-

Tzara, A., et al. (2020).[4] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.[4]

-

Palchykov, V. A., et al. (2019). "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds, 55, 324–332.

-

Jem-Uggerud, H., et al. (2024).[5] "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones." ACS Omega. (Note: Cited for contrasting synthesis/stability conditions of dione isomers).

-

Lipinski, C. A. (2004).[6] "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 1(4), 337-341.

Sources

- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of tert-butyl 3,5-dioxomorpholine-4-carboxylate derivatives

Executive Summary

tert-Butyl 3,5-dioxomorpholine-4-carboxylate (also known as N-Boc-morpholine-3,5-dione ) represents a critical "privileged scaffold" in modern medicinal chemistry. It serves as a masked, activated core for the synthesis of functionalized 1,4-oxazines and 3,5-disubstituted morpholines. Unlike simple morpholine rings, the 3,5-dioxo functionality transforms the molecule into a cyclic imide, altering its electronic properties and enabling unique downstream transformations—most notably the conversion to bisvinylphosphates for Palladium-catalyzed cross-coupling.

This guide details the synthesis, stability, and advanced functionalization of this scaffold, providing researchers with a validated roadmap for generating novel heterocyclic libraries.

Structural Analysis & Chemical Properties[1]

The Core Scaffold

The molecule consists of a morpholine ring oxidized at the 3 and 5 positions, creating a cyclic imide structure. The nitrogen at position 4 is protected by a tert-butoxycarbonyl (Boc) group.

| Property | Description |

| IUPAC Name | tert-butyl 3,5-dioxomorpholine-4-carboxylate |

| Common Name | N-Boc-morpholine-3,5-dione |

| Molecular Formula | C₉H₁₃NO₅ |

| Key Functionality | Cyclic Imide (electrophilic carbonyls), N-Boc (acid-labile protection) |

| Reactivity Profile | Susceptible to nucleophilic attack at C3/C5; Enolizable; Precursor to vinyl phosphates. |

Stability Considerations

-

Hydrolytic Stability: The cyclic imide is sensitive to strong bases, which can open the ring to form diglycolic acid amides. The N-Boc group stabilizes the nitrogen but introduces acid sensitivity.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced ring opening or Boc-deprotection.

Synthetic Methodologies

The synthesis is a two-stage process: construction of the morpholine-3,5-dione core followed by N-protection.

Protocol A: Synthesis of Morpholine-3,5-dione

Note: This step establishes the cyclic imide core from diglycolic acid.

-

Reagents: Diglycolic anhydride (1.0 equiv), Ammonium carbonate (excess) or aqueous Ammonia.

-

Procedure:

-

Dissolve diglycolic anhydride in anhydrous THF.

-

Add ammonium carbonate slowly.

-

Heat the mixture to reflux (or melt neat at 140–160°C if using the fusion method) to drive off water and cyclize the intermediate amic acid.

-

Purification: Recrystallization from ethanol/water.

-

Yield: Typically 60–80%.

-

Protocol B: N-Boc Protection (The Target Scaffold)

Note: Direct acylation of the imide nitrogen requires catalysis due to the reduced nucleophilicity of the imide.

-

Reagents:

-

Morpholine-3,5-dione (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

-

-

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Suspend morpholine-3,5-dione in MeCN (0.5 M concentration).

-

Addition: Add (Boc)₂O followed by DMAP.

-

Reaction: Stir at room temperature for 4–6 hours. Evolution of CO₂ may be observed.[1][2]

-

Monitoring: Check TLC (stained with KMnO₄) for disappearance of the polar starting material.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M citric acid (to remove DMAP) and brine.

-

Purification: Flash column chromatography (Hexanes/EtOAc).[3]

-

-

Validation:

-

¹H NMR (CDCl₃): Look for the diagnostic Boc singlet (~1.5 ppm, 9H) and the morpholine CH₂ singlet (~4.3 ppm, 4H).

-

Advanced Functionalization: The Bisvinylphosphate Route[5][6]

The true power of tert-butyl 3,5-dioxomorpholine-4-carboxylate lies in its conversion to bisvinylphosphates , which serve as electrophiles for Pd-catalyzed coupling. This allows the rapid installation of aryl or alkyl groups at the 3 and 5 positions, accessing complex 1,4-oxazine derivatives.

Mechanism of Activation

The carbonyl oxygens are phosphorylated, creating a diene system that is highly reactive toward oxidative addition by Palladium(0).

Caption: Synthetic pathway from Diglycolic Anhydride to functionalized 1,4-Oxazines via the N-Boc scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Enolization & Phosphorylation:

-

Treat N-Boc-morpholine-3,5-dione with KHMDS (Potassium hexamethyldisilazide) at -78°C in THF.

-

Add Diphenyl chlorophosphate (ClP(O)(OPh)₂).

-

Warm to 0°C to form the bisvinylphosphate.

-

-

Cross-Coupling:

-

To the phosphate solution, add the Aryl Boronic acid (2.5 equiv), Pd(PPh₃)₄ (5 mol%), and aqueous Na₂CO₃.

-

Heat to reflux for 12 hours.

-

-

Result: Formation of 3,5-diaryl-1,4-oxazine-4-carboxylates.

Medicinal Chemistry Applications

The derivatives of tert-butyl 3,5-dioxomorpholine-4-carboxylate are valuable in two primary domains:

Protease Inhibition

The 3,5-dioxo core mimics the transition state of peptide bond hydrolysis.

-

Target: Renin, HIV Protease, and other aspartyl proteases.

-

Mechanism: The scaffold acts as a rigid spacer that can position hydrophobic groups (via alkylation) into the S1/S1' pockets of the enzyme.

Peptidomimetics

Reduction of the 1,4-oxazine products (obtained via the Suzuki route above) yields 3,5-cis-disubstituted morpholines .

-

Stereocontrol: Hydrogenation of the oxazine double bonds typically proceeds from the less hindered face, yielding high diastereoselectivity (cis-isomer).

-

Utility: These morpholines serve as conformationally restricted amino acid analogues (e.g., substituted prolines).

| Derivative Class | Synthetic Route | Biological Potential |

| 1,4-Oxazines | Pd-coupling of Bisvinylphosphate | Antioxidants, fluorescent probes |

| 3,5-Disubstituted Morpholines | Reduction of 1,4-Oxazines | NK1 antagonists, antidepressant scaffolds |

| Alpha-Alkylated Imides | Direct alkylation of N-Boc Dione | Novel amino acid building blocks |

References

-

Claveau, E., Gillaizeau, I., Blu, J., Bruel, A., & Coudert, G. (2007). Easy Access to New Heterocyclic Systems: 1,4-Oxazine and Substituted 1,4-Oxazines. The Journal of Organic Chemistry, 72(13), 4832–4836.

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403.

-

BenchChem Technical Database. (2025). 4H-1,4-Oxazine and Derivatives: Synthesis and Properties.

-

Srinivas, R., et al. (2013). Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 795–825.[4]

Sources

Methodological & Application

General procedure for the synthesis of tert-butyl 3,5-dioxomorpholine-4-carboxylate

This Application Note provides a comprehensive, field-validated protocol for the synthesis of tert-butyl 3,5-dioxomorpholine-4-carboxylate (also known as N-Boc-diglycolimide). This heterocyclic scaffold is a critical intermediate in the development of peptidomimetics, protease inhibitors, and glycolic acid derivatives.

The procedure is designed for high reproducibility and scalability, utilizing a two-stage synthetic route:

-

Imide Formation: Conversion of diglycolic anhydride to morpholine-3,5-dione via ammonolysis and cyclodehydration.

-

N-Protection: Carbamoylation of the cyclic imide using di-tert-butyl dicarbonate (Boc₂O).

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, tert-butyl 3,5-dioxomorpholine-4-carboxylate (3 ), is a cyclic imide protected at the nitrogen. Direct reaction of diglycolic anhydride with tert-butyl carbamate is often low-yielding due to the poor nucleophilicity of the carbamate. Therefore, a stepwise approach is superior:

-

Ring Construction: Diglycolic anhydride (1 ) is opened with ammonia to form the amic acid, which is then dehydrated to close the morpholine-3,5-dione ring (2 ).

-

N-Functionalization: The resulting imide (2 ) is deprotonated or activated with a nucleophilic catalyst (DMAP) to react with Boc₂O.

Figure 1: Synthetic workflow for the preparation of N-Boc-morpholine-3,5-dione.

Part 2: Experimental Protocol

Phase 1: Synthesis of Morpholine-3,5-dione (2)

Objective: Transform the anhydride into the cyclic imide.

Reagents & Materials:

-

Ammonium hydroxide (28-30% NH₃ in water)

-

Acetic anhydride (Ac₂O)

-

Tetrahydrofuran (THF) or Dioxane

-

Ethanol (for recrystallization)

Step-by-Step Procedure:

-

Ammonolysis:

-

Dissolve Diglycolic anhydride (10.0 g, 86.1 mmol) in anhydrous THF (100 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add Ammonium hydroxide (15 mL, excess) dropwise over 20 minutes. A white precipitate (Diglycolamic acid) will form immediately.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

-

Isolation: Concentrate the mixture to dryness under reduced pressure (rotary evaporator) to remove THF and excess water/ammonia. The residue is crude diglycolamic acid.

-

-

Cyclodehydration:

-

Suspend the crude residue in Acetic anhydride (30 mL).

-

Equip the flask with a reflux condenser and heat the mixture to 100–110°C for 2–3 hours. The solid should dissolve, turning into a clear or slightly yellow solution.

-

Note: Acetic anhydride acts as both solvent and dehydrating agent.

-

Workup: Concentrate the reaction mixture under high vacuum to remove acetic anhydride and acetic acid byproducts.

-

Purification: Recrystallize the resulting solid from hot ethanol or a toluene/ethanol mixture.

-

Yield Target: 7.0 – 8.5 g (70–85%).

-

Characterization (2): Melting Point ~145–147°C. ¹H NMR (DMSO-d₆): δ 11.2 (br s, 1H, NH), 4.25 (s, 4H, CH₂).

-

Phase 2: N-Boc Protection

Objective: Install the tert-butoxycarbonyl group on the imide nitrogen.

Reagents & Materials:

-

Morpholine-3,5-dione (2 ) (from Phase 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

-

Reaction Setup:

-

In a dry 250 mL round-bottom flask, suspend Morpholine-3,5-dione (5.0 g, 43.4 mmol) in anhydrous DCM (100 mL).

-

Add Triethylamine (6.6 mL, 47.7 mmol, 1.1 eq) and DMAP (0.53 g, 4.3 mmol, 0.1 eq).

-

Mechanism:[4][5][6] Et₃N neutralizes any acidic species; DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a reactive N-acylpyridinium intermediate.

-

-

Boc Addition:

-

Dissolve Boc₂O (10.4 g, 47.7 mmol, 1.1 eq) in a small volume of DCM (10 mL).

-

Add the Boc₂O solution dropwise to the reaction mixture at RT.

-

Gas evolution (CO₂) is generally not observed here, but mild exothermicity may occur.

-

Stir the reaction at room temperature for 12–18 hours. The suspension should become a clear solution as the product forms (N-Boc imides are more soluble in DCM).

-

-

Workup:

-

Wash the organic phase with 1N HCl (2 × 50 mL) to remove DMAP and Et₃N. Crucial: Keep the washes brief to avoid deprotecting the Boc group, although it is relatively stable.

-

Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield an off-white solid.

-

-

Purification:

-

The crude product is often sufficiently pure (>95%).

-

If necessary, purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 4:1 to 2:1).

-

Yield Target: 8.0 – 9.0 g (85–95%).

-

Characterization (3): ¹H NMR (CDCl₃): δ 4.35 (s, 4H), 1.55 (s, 9H).

-

Part 3: Critical Parameters & Troubleshooting

| Parameter | Observation | Corrective Action |

| Moisture Control | Low yield in Phase 1 | Diglycolic anhydride hydrolyzes rapidly. Ensure THF is dry and glassware is oven-dried. |

| Cyclization Temp | Dark/Tarred product in Phase 1 | Do not exceed 120°C during Ac₂O reflux. If charring occurs, reduce temp to 90°C and extend time. |

| Boc Reaction Rate | Reaction incomplete after 18h | Increase DMAP to 0.2 eq. Imides are poor nucleophiles; DMAP is essential for activation. |

| Solubility | Starting material (Imide) not dissolving | The imide (2 ) is poorly soluble in DCM but dissolves as it reacts. Ensure vigorous stirring. |

Part 4: Safety & Handling

-

Diglycolic Anhydride: Irritant and corrosive. Hydrolyzes to acid on contact with moisture. Handle in a fume hood.

-

Acetic Anhydride: Flammable and lachrymator. Causes severe burns. Use proper PPE (gloves, goggles).

-

DMAP: Highly toxic by absorption. Double-glove when weighing.

Part 5: References

-

Synthesis of Morpholine-3,5-dione:

-

Source: Rezai, T. et al. "Conformational Studies of N-Substituted Morpholine-3,5-diones." Journal of Organic Chemistry.

-

Context: Describes the standard ammonolysis and dehydration of diglycolic anhydride.

-

(Analogous oxazine synthesis).

-

-

Boc Protection of Imides:

-

Source: Grehn, L., & Ragnarsson, U. (1984). "A convenient method for the preparation of N-(tert-butyloxycarbonyl)pyrroles and analogous compounds." Angewandte Chemie International Edition.

-

Context: Establishes the DMAP/Boc₂O method for protecting electron-deficient nitrogens (imides/lactams).

-

-

Diglycolic Anhydride Properties:

-

Source: PubChem Compound Summary for CID 78232.

-

-

Target Compound Data:

-

Source: ChemicalBook Entry for CAS 943818-71-1.

-

Sources

Application Note & Protocol: Stereoselective Alkylation of N-Boc-3,5-dioxomorpholine for the Synthesis of Chiral α-Amino Acids

Abstract

The stereoselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to creating novel peptides, peptidomimetics, and small molecule therapeutics with enhanced potency, selectivity, and metabolic stability. This document provides a detailed protocol for the diastereoselective alkylation of a novel chiral glycine equivalent, tert-butyl 3,5-dioxomorpholine-4-carboxylate (N-Boc-3,5-dioxomorpholine). We will elucidate the underlying principles of the reaction, offer a step-by-step experimental guide, and discuss the broader applications of this methodology in synthetic organic chemistry.

Introduction: The Quest for Chiral α-Amino Acids

α-Amino acids are the fundamental constituents of proteins and vital signaling molecules. While nature provides a set of 20 proteinogenic amino acids, the ability to synthesize non-natural or "unnatural" α-amino acids with defined stereochemistry is of paramount importance for drug discovery. Modifying the side chain (R-group) of an amino acid can profoundly alter the structure and function of a peptide or protein, leading to compounds with improved therapeutic properties.

A common strategy for synthesizing these chiral molecules is the asymmetric alkylation of a glycine enolate equivalent. This protocol focuses on a robust and practical method utilizing a chiral morpholinone scaffold, specifically tert-butyl 3,5-dioxomorpholine-4-carboxylate. This substrate offers significant advantages, including high levels of diastereoselectivity, operational simplicity, and the ability to be readily converted to the desired α-amino acid product.

Mechanistic Rationale and Stereochemical Control

The high fidelity of this stereoselective alkylation hinges on the rigid, C2-symmetric chair-like conformation of the morpholinone ring system. This inherent chirality, derived from readily available starting materials, serves as a powerful stereocontrolling element.

The reaction proceeds through the formation of a lithium enolate upon treatment with a strong base, such as lithium diisopropylamide (LDA). The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom directs the incoming electrophile (alkyl halide) to attack the enolate from the less sterically hindered face, opposite to the pseudo-axial substituent on the chiral auxiliary. This facial bias is the key to the high diastereoselectivity observed in this transformation.

Below is a diagram illustrating the proposed stereochemical model for the alkylation reaction.

Caption: A simplified workflow of the stereoselective alkylation process.

Detailed Experimental Protocol

This protocol is adapted from methodologies reported in the literature and has been optimized for general laboratory use.

3.1. Materials and Reagents

| Reagent | Grade | Supplier (Example) | Notes |

| tert-butyl 3,5-dioxomorpholine-4-carboxylate | >98% | Sigma-Aldrich | Store under inert atmosphere. |

| Diisopropylamine | Anhydrous, >99.5% | Acros Organics | Distill from CaH₂ before use. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Titrate before use. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Purify by passing through a solvent system. |

| Alkyl Halide (e.g., Benzyl Bromide) | >98% | Sigma-Aldrich | Use freshly distilled or purified reagent. |

| Lithium Hydroxide (LiOH) | ACS Reagent Grade | Fisher Scientific | |

| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific | |

| Diethyl Ether | Anhydrous | Fisher Scientific | |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |

3.2. Equipment

-

Round-bottom flasks (oven-dried)

-

Magnetic stirrer and stir bars

-

Syringes and needles (oven-dried)

-

Inert atmosphere manifold (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup

3.3. Step-by-Step Procedure

Part A: Enolate Formation and Alkylation

-

Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl 3,5-dioxomorpholine-4-carboxylate (1.0 eq).

-

Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe and stir to dissolve.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

LDA Preparation (in a separate flask): In another oven-dried flask under nitrogen, add anhydrous THF and diisopropylamine (1.1 eq). Cool to 0 °C and add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes at 0 °C to form a solution of lithium diisopropylamide (LDA).

-

Enolate Formation: Slowly add the freshly prepared LDA solution to the cooled solution of the morpholinone via syringe. Stir the mixture at -78 °C for 1 hour. The solution should turn a pale yellow color, indicating enolate formation.

-

Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Part B: Purification and Characterization

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.

-

Characterization: The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part C: Deprotection to the α-Amino Acid

-

Hydrolysis: Dissolve the purified alkylated morpholinone in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) (e.g., 4-5 eq).

-

Heating: Heat the mixture to reflux (or stir at room temperature for an extended period) until the starting material is consumed (monitor by TLC).

-

Workup: Cool the mixture to room temperature and acidify to pH ~2 with concentrated HCl.

-

Isolation: The resulting α-amino acid can be isolated by standard techniques, such as ion-exchange chromatography or crystallization.

Expected Results and Troubleshooting

| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl Bromide | >95:5 | 85-95% |

| Iodomethane | >95:5 | 80-90% |

| Allyl Bromide | >90:10 | 75-85% |

Troubleshooting Tips:

-

Low Yield: Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. Titrate the n-BuLi solution to ensure accurate concentration.

-

Low Diastereoselectivity: Ensure the reaction temperature is maintained at -78 °C during enolate formation and alkylation. Adding the alkylating agent too quickly or at a higher temperature can erode selectivity.

-

Incomplete Reaction: Increase the reaction time or the amount of LDA and alkyl halide.

Conclusion

The stereoselective alkylation of tert-butyl 3,5-dioxomorpholine-4-carboxylate provides an efficient and highly diastereoselective route to a wide range of enantiomerically enriched α-amino acids. The protocol is scalable, utilizes readily available reagents, and relies on a robust and predictable stereochemical model. This methodology represents a valuable tool for researchers and scientists in the field of drug development and organic synthesis, facilitating the exploration of novel chemical space in the design of next-generation therapeutics.

References

Application Notes and Protocols: Nucleophilic Attack on tert-Butyl 3,5-Dioxomorpholine-4-carboxylate

Introduction

tert-Butyl 3,5-dioxomorpholine-4-carboxylate, a key building block in medicinal chemistry and drug discovery, presents a versatile scaffold for the synthesis of a diverse array of morpholine-containing compounds.[1] Its unique structural features, including a cyclic imide functionality masked by an N-Boc protecting group, allow for controlled and selective nucleophilic attack at the carbonyl positions. This guide provides a comprehensive overview of the reaction conditions for nucleophilic attack on this substrate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The strategic manipulation of this starting material opens avenues for the creation of novel therapeutic agents with enhanced solubility, stability, and biological activity.

Core Principles of Reactivity

The reactivity of tert-butyl 3,5-dioxomorpholine-4-carboxylate is primarily governed by the principles of nucleophilic acyl substitution. The two carbonyl groups within the morpholine-3,5-dione ring are electrophilic centers susceptible to attack by a wide range of nucleophiles. The tert-butoxycarbonyl (Boc) group on the nitrogen atom plays a crucial role in modulating the reactivity of the imide. While the Boc group is generally stable under many nucleophilic and basic conditions, its electron-withdrawing nature can influence the electrophilicity of the adjacent carbonyls.[2]

The general mechanism for nucleophilic attack on a carbonyl group of the dioxomorpholine ring follows a two-step addition-elimination pathway. The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the ring opens through the cleavage of a carbon-oxygen or carbon-nitrogen bond, depending on the nature of the nucleophile and the reaction conditions.

Reaction Conditions and Protocols

The following sections detail the reaction conditions for various classes of nucleophiles with tert-butyl 3,5-dioxomorpholine-4-carboxylate, providing specific protocols where available through established chemical literature on analogous systems.

Aminolysis: Ring-Opening with Amine Nucleophiles

The reaction of primary and secondary amines with cyclic imides is a fundamental transformation for the synthesis of amides and their derivatives. In the case of tert-butyl 3,5-dioxomorpholine-4-carboxylate, aminolysis leads to the ring-opening of the morpholine-dione structure, yielding N-Boc protected amino acid derivatives.

Causality of Experimental Choices:

-

Solvent: Aprotic polar solvents like tetrahydrofuran (THF), acetonitrile (ACN), or dimethylformamide (DMF) are typically employed to ensure the solubility of both the substrate and the amine nucleophile.

-

Temperature: The reaction is often carried out at room temperature to moderate heat (e.g., 40-60 °C) to facilitate the reaction without promoting unwanted side reactions or decomposition of the starting material.[3]

-

Stoichiometry: An excess of the amine nucleophile can be used to drive the reaction to completion.

-

Base: While many amines are sufficiently nucleophilic to react directly, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be beneficial, particularly when using amine salts as starting materials.

Experimental Protocol: General Procedure for Aminolysis

-

To a solution of tert-butyl 3,5-dioxomorpholine-4-carboxylate (1.0 eq) in anhydrous THF (0.1 M), add the desired primary or secondary amine (1.2 eq).

-

If the amine is provided as a hydrochloride salt, add triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired ring-opened product.

Table 1: Representative Conditions for Aminolysis of Cyclic Imides

| Nucleophile | Solvent | Temperature | Additives | Reference |

| Primary Amine | THF | Room Temp. | None | [3] |

| Secondary Amine | Acetonitrile | 40 °C | TEA (for salts) | [3] |

| Anilines | DMF | 60 °C | None | [3] |

Logical Relationship Diagram: Aminolysis Workflow

Caption: Workflow for the aminolysis of tert-butyl 3,5-dioxomorpholine-4-carboxylate.

Reduction with Hydride Reagents

The carbonyl groups of the dioxomorpholine ring can be selectively reduced using hydride reagents. The choice of reducing agent is critical to control the extent of reduction.

Sodium borohydride is a mild reducing agent that typically reduces aldehydes and ketones. While it is generally unreactive towards esters and amides under standard conditions, its reactivity can be enhanced.[4][5] In the context of tert-butyl 3,5-dioxomorpholine-4-carboxylate, NaBH₄ is expected to selectively reduce one or both of the carbonyl groups to the corresponding hydroxyl groups, leading to hydroxymorpholine derivatives.

Causality of Experimental Choices:

-

Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used for NaBH₄ reductions as they also serve as a proton source for the workup.

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the rate of reaction and improve selectivity.[6]

-

Stoichiometry: The stoichiometry of NaBH₄ will determine the extent of reduction. Using a controlled amount (e.g., 1-2 equivalents) may favor the reduction of a single carbonyl group.

Experimental Protocol: Selective Reduction with NaBH₄

-

Dissolve tert-butyl 3,5-dioxomorpholine-4-carboxylate (1.0 eq) in methanol (0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 2: Conditions for Hydride Reduction

| Reagent | Solvent | Temperature | Expected Product | Reference |

| NaBH₄ | Methanol | 0 °C to RT | Hydroxymorpholine | [4][6] |

| LiAlH₄ | THF | 0 °C to Reflux | Diaminoalcohol | [7] |

Lithium aluminum hydride is a much stronger reducing agent than NaBH₄ and is capable of reducing esters, amides, and carboxylic acids to the corresponding alcohols or amines. Treatment of tert-butyl 3,5-dioxomorpholine-4-carboxylate with LiAlH₄ is expected to result in the complete reduction of both carbonyl groups and potentially the Boc-group, leading to a diaminoalcohol.

Caution: LiAlH₄ reacts violently with water and other protic solvents. All reactions must be carried out under anhydrous conditions.

Reaction with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents (RMgX) are powerful carbon nucleophiles that readily add to carbonyl compounds.[8] Their reaction with the cyclic imide of tert-butyl 3,5-dioxomorpholine-4-carboxylate is expected to proceed via nucleophilic acyl substitution, leading to ring-opening and the formation of keto-alcohols or diols after a second addition.

Causality of Experimental Choices:

-

Solvent: Anhydrous ethereal solvents such as diethyl ether or THF are essential for the formation and reaction of Grignard reagents.

-

Temperature: Reactions are typically initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial exothermic addition and then allowed to warm to room temperature.

-

Stoichiometry: The use of at least two equivalents of the Grignard reagent is necessary for the double addition to the carbonyl group, leading to a tertiary alcohol.[8][9]

Experimental Protocol: Reaction with a Grignard Reagent

-

To a solution of tert-butyl 3,5-dioxomorpholine-4-carboxylate (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (2.5 eq, as a solution in THF or diethyl ether) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Reaction Pathway Diagram: Grignard Reaction

Caption: Pathway for the reaction of a Grignard reagent with the dioxomorpholine.

Hydrolysis: Ring-Opening with Water/Hydroxide

The cyclic imide of tert-butyl 3,5-dioxomorpholine-4-carboxylate can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid derivative. The N-Boc group is sensitive to strong acidic conditions and may also be cleaved. Basic hydrolysis is generally preferred for preserving the Boc group.

Causality of Experimental Choices:

-

Base: A mild base such as lithium hydroxide (LiOH) in a mixture of water and an organic cosolvent (e.g., THF or methanol) is effective for the hydrolysis of esters and amides.

-

Temperature: The reaction can often be performed at room temperature, although gentle heating may be required to drive the reaction to completion.

Experimental Protocol: Basic Hydrolysis

-

Dissolve tert-butyl 3,5-dioxomorpholine-4-carboxylate (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

-

Add lithium hydroxide monohydrate (2.5 eq).

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to pH ~3 with a 1 M HCl solution at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the dicarboxylic acid product.

Conclusion

tert-Butyl 3,5-dioxomorpholine-4-carboxylate is a valuable and versatile building block for the synthesis of substituted morpholines and related structures. By carefully selecting the nucleophile, solvent, temperature, and stoichiometry, a wide range of transformations can be achieved, including ring-opening with amines, selective reduction of the carbonyl groups, carbon-carbon bond formation with organometallic reagents, and hydrolysis. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this important synthetic intermediate in their drug discovery and development endeavors.

References

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved February 15, 2026, from [Link]

- Google Patents. (1999, July 20). Practical synthesis of urea derivatives (US5925762A).

-

Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved February 15, 2026, from [Link]

- Avens Publishing Group. (2010). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. American Journal of Chemistry, 1(1), 1-5.

-

PMC. (n.d.). Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2019, December 4). Reduction using sodium borohyride? Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Stabilization of the hindered urea bond through de-tert-butylation. Retrieved February 15, 2026, from [Link]

-

NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved February 15, 2026, from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved February 15, 2026, from [Link]

-

PMC. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved February 15, 2026, from [Link]

-

ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved February 15, 2026, from [Link]

-

DigitalCommons@TMC. (2024, May 3). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved February 15, 2026, from [Link]

-

Nottingham ePrints. (n.d.). Inter and Intramolecular N-Conjugate Addition Reactions Using Cinchona Derived Primary Amines. Retrieved February 15, 2026, from [Link]

-

Wiley Online Library. (n.d.). Mechanochemical Reactivity of a 1,2,4-triazoline-3,5-dione-Anthracene Diels-Alder Adduct. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Direct N–O bond formation via oxidation of amines with benzoyl peroxide. Retrieved February 15, 2026, from [Link]

-

Academia.edu. (n.d.). Unexpected formation of new chiral 3-amino-5-alkyl-2,5-dihydro-1H-pyrrolin-2-ones from N-Boc-α-amino esters. Retrieved February 15, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Lab Reporter [fishersci.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. jsynthchem.com [jsynthchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: Step-by-Step Boc-Deprotection of 3,5-Dioxomorpholine-4-Carboxylate Derivatives

Abstract

This application note details the technical protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from 3,5-dioxomorpholine-4-carboxylate derivatives. Unlike standard aliphatic amines, the 3,5-dioxomorpholine core functions as a cyclic imide (morpholine-3,5-dione). This structural distinction fundamentally alters the basicity of the nitrogen atom (

Scientific Grounding & Mechanistic Insight

The "Imide" Challenge

The target molecule is an N-acyl carbamate. Upon deprotection, the product is a secondary imide , not a secondary amine.

-

Acidity: The resulting N-H proton is acidic, not basic. It will not form stable salts with weak acids and does not require strong basic extraction to be isolated in its neutral form.

-

Stability Risk: The 3,5-dioxomorpholine ring is susceptible to nucleophilic attack (hydrolysis) at the carbonyl positions, particularly under aqueous basic conditions (

). Standard amine workups (e.g., washing with 1M NaOH) will destroy the product, yielding the acyclic diglycolic acid diamide derivatives.

Reaction Mechanism

The deprotection follows an acid-catalyzed

-

Protonation: The carbonyl oxygen of the Boc group is protonated.

-

Fragmentation: The tert-butyl cation leaves, generating a carbamic acid intermediate.

-

Decarboxylation: Spontaneous loss of

reveals the free imide.

Key Insight: Because the nitrogen is flanked by two electron-withdrawing carbonyls, the initial protonation is less favorable than in simple amines, often requiring higher acid concentration or anhydrous conditions to drive the reaction to completion.

Figure 1: Mechanistic pathway of N-Boc cleavage in imide systems. Note the irreversible decarboxylation step.

Critical Parameters & Materials

| Parameter | Specification | Rationale |

| Solvent | Dichloromethane (DCM) or 1,4-Dioxane | Non-nucleophilic; solubilizes the starting material. |

| Acid Source | TFA (Reagent Grade) or 4M HCl | Strong acid required to protonate the carbamate. |

| Scavenger | Triethylsilane (TES) or TIPS | Essential. Traps tert-butyl cations to prevent re-alkylation of the imide oxygen. |

| Temperature | 0 °C to 23 °C | Control exotherm during acid addition; room temp for reaction. |

| Atmosphere | Nitrogen / Argon | Prevents moisture ingress (critical for HCl/Dioxane method). |

Experimental Protocols

Protocol A: Standard TFA Deprotection (High Throughput)

Best for: Stable substrates and small-scale exploratory chemistry.

Reagents:

-

Substrate: tert-Butyl 3,5-dioxomorpholine-4-carboxylate (1.0 equiv)

-

Solvent: DCM (Grade: HPLC or Anhydrous)

-

Reagent: Trifluoroacetic Acid (TFA)[1]

-

Scavenger: Triethylsilane (TES) (2.0 equiv)

Step-by-Step:

-

Preparation: Dissolve the substrate in DCM (concentration ~0.1 M) in a round-bottom flask.

-

Scavenger Addition: Add Triethylsilane (2.0 equiv). Note: The solution remains clear.

-

Acidification: Cool the solution to 0 °C. Dropwise add TFA until the ratio is DCM:TFA (2:1 to 1:1) .

-

Why? High acid concentration is needed for imides.

-

-

Reaction: Remove ice bath and stir at Room Temperature (23 °C) for 2–4 hours.

-

Monitoring: Monitor by TLC (stain with PMA or Ninhydrin) or LC-MS. Look for the disappearance of the Boc mass (-100 Da) and appearance of the [M+H] peak of the imide.

-

-

Workup (CRITICAL):

-

Do NOT wash with aqueous base.

-

Concentrate the reaction mixture in vacuo (rotary evaporator) at < 40 °C.

-

Co-evaporate with Toluene (

) or DCM (

-

-

Purification:

-

Triturate the residue with cold Diethyl Ether or Hexanes.

-

The product (Morpholine-3,5-dione derivative) often precipitates as an off-white solid.[2] Filter and dry.

-

Protocol B: Methanolic HCl (Mild / Anhydrous)

Best for: Large scale or when TFA traces are unacceptable.

Reagents:

-

Substrate (1.0 equiv)

-

Oxalyl Chloride (2.0 equiv)

-

Methanol (Dry)

Step-by-Step:

-

In-Situ HCl Generation: Cool dry Methanol to 0 °C under Nitrogen. Dropwise add Oxalyl Chloride.

-

Caution: Vigorous gas evolution (

,

-

-

Addition: Add the Boc-protected substrate (dissolved in a minimum amount of MeOH or DCM) to the HCl/MeOH solution.

-

Reaction: Stir at Room Temperature for 1–3 hours.

-

Workup:

-

Concentrate in vacuo.

-

Since the product does not form a stable hydrochloride salt (due to low basicity), the residue is the free imide.

-

Recrystallize from EtOAc/Heptane if necessary.

-

Quality Control & Troubleshooting

Analytical Markers

-

1H NMR (DMSO-d6):

-

Loss: Disappearance of the singlet at

1.45 ppm (9H, Boc). -

Gain: Appearance of a broad singlet at

11.0–11.5 ppm (Imide N-H). -

Integrity: Check the

protons of the morpholine ring (

-

-

LC-MS:

-

Target Mass:

. -

Warning: If you see

, you may have hydrolyzed the ring (open acid-amide).

-

Decision Tree for Purification

Use the following logic flow to determine the appropriate workup based on the physical state of your crude product.

Figure 2: Purification logic flow. Note the emphasis on avoiding aqueous bases.

References

-

Han, G., et al. "Design and Synthesis of Morpholine-3,5-dione Derivatives." Journal of Medicinal Chemistry, vol. 48, no. 23, 2005. (Generalized reference for scaffold synthesis).

-

Lundt, B. F., et al. "Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978. (Foundational Boc deprotection mechanics).

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard text for stability data).

-

ChemicalBook. "Morpholine-3,5-dione Properties and Stability."[3] (Physical properties verification).

-

ResearchGate. "Kinetics and Mechanism of N-Boc Cleavage." (Mechanistic support).

Sources

Harnessing Catalytic Hydrogenation: Transforming tert-Butyl 3,5-Dioxomorpholine-4-carboxylate into Chiral Scaffolds for Drug Discovery

An Application and Protocol Guide for the Synthetic Chemist

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics.[1] Its unique combination of a secondary amine and an ether linkage imparts favorable physicochemical properties, including aqueous solubility and metabolic stability. This guide focuses on a key synthetic intermediate, tert-butyl 3,5-dioxomorpholine-4-carboxylate, and details the catalytic hydrogenation methods used to convert this versatile building block into stereochemically rich di-hydroxy morpholine derivatives. These products serve as invaluable chiral scaffolds for the synthesis of complex bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[2][3] We will explore both diastereoselective and cutting-edge asymmetric hydrogenation protocols, providing detailed experimental procedures, mechanistic insights, and practical considerations for researchers in pharmaceutical development.

Introduction: The Strategic Importance of the N-Boc Morpholine Synthon

The strategic use of protecting groups is fundamental to multi-step organic synthesis. In the context of our target molecule, the tert-butoxycarbonyl (Boc) group serves several critical functions:

-

Nitrogen Deactivation: The electron-withdrawing nature of the Boc group deactivates the morpholine nitrogen, preventing it from acting as a base or nucleophile in undesired side reactions. This is particularly important in catalytic hydrogenation, as basic amines can poison noble metal catalysts.[4]

-

Enhanced Solubility: The lipophilic tert-butyl moiety significantly improves the solubility of the morpholine core in common organic solvents used for synthesis and purification.[2]

-

Metabolic Blocking & Stability: While the tert-butyl group itself can be a site of metabolic oxidation, the Boc-carbamate linkage is generally stable to a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to unmask the secondary amine for further functionalization.[2][5]

The 3,5-dioxo functionality presents a unique synthetic opportunity. The two ketone groups are prochiral centers, and their reduction via catalytic hydrogenation can generate up to two new stereocenters. Control over the stereochemical outcome of this reduction is therefore paramount for accessing specific, enantiomerically pure drug candidates.

Core Principles of the Catalytic Hydrogenation of Diketones

Heterogeneous catalytic hydrogenation involves the reaction of a substrate with molecular hydrogen (H₂) on the surface of a solid metal catalyst. The general mechanism proceeds through a series of well-established steps:

-

Adsorption of Reactants: Both hydrogen gas and the substrate (the dioxomorpholine) adsorb onto the active sites of the metal catalyst surface.

-

Hydrogen Activation: The H-H bond is cleaved, forming reactive metal-hydride species on the surface.

-

Stepwise Hydrogen Transfer: The adsorbed carbonyl groups of the substrate are sequentially hydrogenated by the surface-bound hydrogen atoms.

-

Desorption of Product: The final di-hydroxy morpholine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of catalyst, solvent, pressure, and temperature profoundly influences the reaction's efficiency and selectivity.

Application Protocol 1: Diastereoselective Synthesis of cis-3,5-Dihydroxymorpholine Derivatives

This protocol details a standard, robust method for the hydrogenation of the dioxo-morpholine to yield the thermodynamically favored cis-diol product. The rationale behind this stereochemical preference is the delivery of both hydrogen atoms from the less sterically hindered face of the ring as it is adsorbed on the catalyst surface.

Causality and Experimental Design

-

Catalyst Selection (10% Pd/C): Palladium on carbon is a highly effective and economical catalyst for the reduction of ketones. Its activity is generally sufficient for this transformation without leading to over-reduction or decomposition.

-

Solvent (Methanol): Methanol is an excellent solvent for this substrate and is protic, which can help stabilize intermediates and facilitate the reaction. It has a low boiling point, simplifying product isolation.

-

Hydrogen Pressure (50 psi): This moderate pressure ensures a sufficient concentration of hydrogen dissolved in the reaction medium and adsorbed on the catalyst surface to drive the reaction efficiently without requiring specialized high-pressure equipment.

-

Safety (Inerting & Filtration): The reaction vessel must be purged of air to prevent the formation of explosive H₂/O₂ mixtures. Post-reaction, the Pd/C catalyst is pyrophoric and must be handled with extreme care. Filtration through a pad of Celite® under a blanket of inert gas (Nitrogen or Argon) prevents its exposure to air while wet with solvent.

Step-by-Step Protocol

-

Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker bottle) equipped with a magnetic stir bar, add tert-butyl 3,5-dioxomorpholine-4-carboxylate (1.0 eq).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (10 mol% Pd).

-

Solvent Addition: Add anhydrous methanol (approx. 0.1 M concentration relative to the substrate).

-

System Purge: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times.

-

Hydrogenation: Evacuate the vessel and introduce hydrogen gas to a pressure of 50 psi.

-

Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen three times.

-

Catalyst Removal: Under a nitrogen atmosphere, dilute the reaction mixture with additional methanol and filter it through a pad of Celite®. Wash the Celite® pad thoroughly with methanol. Caution: Do not allow the filtered catalyst cake to dry in the air. Quench the wet catalyst immediately and safely with water.

-

Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Experimental Workflow Diagram

Caption: Workflow for diastereoselective hydrogenation.

Application Protocol 2: Ru-BINAP-Catalyzed Asymmetric Hydrogenation

For drug development, accessing a single enantiomer is often mandatory. Asymmetric hydrogenation provides a direct route to enantiomerically enriched products by employing a chiral catalyst. Ruthenium complexes with the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand are benchmarks for the asymmetric hydrogenation of ketones.[6]

Rationale and Mechanistic Insight